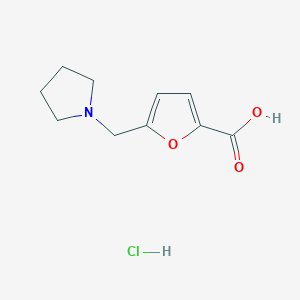

5-(1-Pyrrolidinylmethyl)-2-furoic acid hydrochloride

Description

Historical Context of Furoic Acid Derivatives

The development of furoic acid derivatives traces back to the pioneering work of Carl Wilhelm Scheele in 1780, who first described 2-furoic acid through the dry distillation of mucic acid. This compound was initially known as pyromucic acid and represented the first known synthesis of a furan compound, predating the discovery of furfural by forty-one years. The systematic naming convention for furan compounds derives from the Latin word "furfur," meaning bran, reflecting the agricultural origins from which these compounds were first isolated.

The historical significance of furoic acid compounds extends beyond their initial discovery to their role in establishing fundamental understanding of heterocyclic chemistry. Scheele's work laid the foundation for subsequent investigations into furan chemistry, leading to the development of increasingly sophisticated derivatives. The transition from simple furoic acid to complex substituted variants demonstrates the evolution of synthetic chemistry capabilities over more than two centuries.

The industrial development of furoic acid derivatives gained momentum in the twentieth century, particularly following the mass production of furfural by the Quaker Oats Company beginning in 1922. This industrial advancement created opportunities for systematic exploration of furoic acid chemistry, including the development of specialized derivatives such as pyrrolidinylmethyl-substituted compounds. The agricultural byproduct origins of these compounds, including corncobs, oat hulls, wheat bran, and sawdust, established a sustainable foundation for their continued development.

Contemporary research has revealed that furoic acid derivatives possess unique reactivity patterns that distinguish them from conventional aromatic carboxylic acids. Recent investigations have demonstrated that 2-furoic acids and their derivatives function as reactive dienes in Diels-Alder cycloadditions with maleimide dienophiles, despite their electron-withdrawing substituents. This discovery challenges traditional understanding of furan reactivity and opens new avenues for synthetic applications.

Significance of Pyrrolidinylmethyl-Substituted Furan Compounds in Chemistry

Pyrrolidinylmethyl-substituted furan compounds represent a critical intersection between two important heterocyclic systems: furans and pyrrolidines. The pyrrolidine ring system, also known as tetrahydropyrrole, contributes significant biological activity and synthetic versatility to molecular structures. When combined with furan systems, these compounds exhibit enhanced chemical properties that make them valuable for diverse applications.

The structural characteristics of 5-(1-Pyrrolidinylmethyl)-2-furoic acid hydrochloride demonstrate the sophisticated engineering possible in heterocyclic chemistry. The compound possesses a molecular formula of C₁₀H₁₃NO₃·HCl, with the pyrrolidine nitrogen serving as a basic center that forms stable hydrochloride salts. This salt formation enhances the compound's stability and solubility properties, making it more suitable for various chemical applications.

Research into pyrrolidine derivatives has revealed their importance in medicinal chemistry, where they serve as versatile scaffolds for designing biologically active compounds. The pyrrolidine ring contributes to molecular recognition through its ability to engage in hydrogen bonding and hydrophobic interactions with biological targets. When incorporated into furan-containing molecules, these interactions are further enhanced by the electron-rich nature of the furan ring system.

The synthetic accessibility of pyrrolidinylmethyl-substituted furan compounds has been demonstrated through various methodologies. These include reductive amination reactions between furan aldehydes and pyrrolidine derivatives, as well as more sophisticated approaches involving cross-coupling reactions. The availability of multiple synthetic pathways ensures reliable access to these compounds for research and development purposes.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₃NO₃·HCl | |

| Molecular Weight | 231.68 g/mol | |

| CAS Number | 1216778-27-6 | |

| Physical Form | Solid | |

| Purity | 95% | |

| Storage Temperature | Room Temperature |

The chemical behavior of pyrrolidinylmethyl-substituted furan compounds in aqueous environments has been extensively studied, particularly in the context of Diels-Alder reactions. Research has shown that water as a solvent provides substantial rate enhancement for cycloaddition reactions involving furoic acid derivatives. This aqueous reactivity is attributed to hydrophobic effects and hydrogen bonding interactions that stabilize the transition states of these reactions.

The versatility of pyrrolidinylmethyl-substituted furan compounds extends to their potential as synthetic intermediates. The furan ring can undergo various transformations, including oxidation, reduction, and ring-opening reactions, while the pyrrolidine moiety provides additional functionalization opportunities. This dual reactivity makes these compounds valuable building blocks for complex molecule synthesis.

Research Objectives and Scope

The primary objective of investigating this compound encompasses understanding its fundamental chemical properties, synthetic accessibility, and potential applications in contemporary chemistry. This research scope addresses the compound's role as a representative example of advanced heterocyclic chemistry, where multiple functional groups contribute synergistically to overall molecular behavior.

Research into this compound focuses on elucidating structure-activity relationships that govern its chemical reactivity. The presence of both electron-rich pyrrolidine and electron-deficient carboxylic acid functionalities within the same molecule creates unique electronic environments that influence reactivity patterns. Understanding these electronic effects provides insights into designing related compounds with tailored properties.

The synthetic methodology development for this compound represents another critical research objective. Current synthetic approaches involve multi-step procedures that require optimization for efficiency and scalability. Research efforts focus on developing more direct synthetic routes that minimize step count and maximize overall yields, particularly for potential industrial applications.

Mechanistic studies of reactions involving pyrrolidinylmethyl-substituted furan compounds constitute an important research area. These investigations seek to understand the fundamental processes governing the compound's reactivity, including its behavior in cycloaddition reactions, nucleophilic substitutions, and other transformations. Such mechanistic understanding facilitates the development of predictive models for designing new reactions and applications.

The research scope extends to exploring the compound's behavior under various reaction conditions, including different solvents, temperatures, and catalytic systems. Recent findings have demonstrated that reaction conditions significantly impact the efficiency and selectivity of transformations involving furoic acid derivatives. Systematic investigation of these parameters enables optimization of reaction protocols for specific applications.

| Research Parameter | Investigation Focus | Expected Outcome |

|---|---|---|

| Synthetic Methodology | Route optimization and scalability | Improved synthetic efficiency |

| Mechanistic Studies | Reaction pathway elucidation | Predictive reaction models |

| Structure-Activity Relationships | Electronic effects and reactivity | Rational compound design |

| Reaction Conditions | Solvent and temperature effects | Optimized protocols |

| Applications Development | Potential uses in synthesis | New synthetic methodologies |

Contemporary research objectives also include investigating the compound's potential as a building block for more complex molecular architectures. The combination of furan and pyrrolidine functionalities provides multiple sites for further elaboration, making the compound valuable for constructing sophisticated molecular frameworks. This research direction aligns with current trends in synthetic chemistry toward building molecular complexity through strategic use of heterocyclic scaffolds.

The scope of research encompasses both fundamental and applied aspects of the compound's chemistry. Fundamental studies focus on understanding intrinsic properties such as electronic structure, conformational preferences, and thermodynamic stability. Applied research investigates practical applications in synthetic chemistry, including its use as a reagent, intermediate, or catalyst component in various chemical transformations.

Properties

IUPAC Name |

5-(pyrrolidin-1-ylmethyl)furan-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3.ClH/c12-10(13)9-4-3-8(14-9)7-11-5-1-2-6-11;/h3-4H,1-2,5-7H2,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTUSMENXMORVPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=C(O2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216778-27-6 | |

| Record name | 5-[(pyrrolidin-1-yl)methyl]furan-2-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Pyrrolidinylmethyl)-2-furoic acid hydrochloride typically involves the reaction of pyrrolidine with a furoic acid derivative. One common method involves the use of paraformaldehyde and pyrrolidine in an ethanol solution under reflux conditions. The reaction mixture is heated to reflux for several hours, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

5-(1-Pyrrolidinylmethyl)-2-furoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding furoic acid derivatives.

Reduction: Reduction reactions can convert the furoic acid moiety to its corresponding alcohol.

Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

Oxidation: Furoic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

5-(1-Pyrrolidinylmethyl)-2-furoic acid hydrochloride has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(1-Pyrrolidinylmethyl)-2-furoic acid hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The furoic acid moiety may also contribute to the compound’s overall biological activity by participating in hydrogen bonding and other interactions with target molecules .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their distinguishing features:

Pharmacological and Biochemical Insights

- Fatty Acid Synthase (FAS) Inhibition: Analogous compounds, such as C75 (a furoic acid derivative), inhibit FAS and suppress DNA replication in cancer cells, linking furoic acid derivatives to apoptosis induction .

- Anti-inflammatory Potential: Upadacitinib, a JAK inhibitor, outperformed 5-(tetradecyl-oxo)-2-furoic acid in ulcerative colitis trials, suggesting that furoic acid derivatives with bulkier substituents (e.g., pyrrolidinylmethyl) might require optimization for efficacy in inflammatory diseases .

Physicochemical Properties

- Solubility: The hydrochloride salt form of 5-(1-pyrrolidinylmethyl)-2-furoic acid enhances aqueous solubility compared to non-ionic analogs like 5-(2-thienyl)-2-furoic acid .

Research Findings and Gaps

- Structural Activity Relationships (SAR): Pyrrolidine and piperidine derivatives (e.g., 5-[(benzylamino)methyl]-2-furoic acid HCl) show improved binding to amine-processing enzymes compared to aryl-substituted analogs .

- Unanswered Questions: No direct data exist on the pharmacokinetics or toxicity of 5-(1-pyrrolidinylmethyl)-2-furoic acid HCl. The role of the pyrrolidine ring in modulating enzyme selectivity (e.g., FAS vs. JAK) remains unexplored.

Biological Activity

5-(1-Pyrrolidinylmethyl)-2-furoic acid hydrochloride is a compound of interest in various fields of biological research due to its potential therapeutic applications and mechanisms of action. This article delves into the biological activity of this compound, examining its effects on cellular processes, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C₁₀H₁₁ClN₂O₄. It features a furoic acid moiety with a pyrrolidinylmethyl substituent, which is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₁ClN₂O₄ |

| Molecular Weight | 244.66 g/mol |

| CAS Number | 927802-89-9 |

| Solubility | Soluble in water |

The biological activity of this compound is primarily mediated through its interaction with various biological macromolecules. The compound can form hydrogen bonds and engage in π-π interactions due to its unique structure, which may modulate the activity of enzymes and receptors. This mechanism suggests a role in influencing metabolic pathways and cellular signaling processes.

Neuroprotective Effects

Research into similar compounds has highlighted neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's. The ability of these compounds to inhibit monoamine oxidase (MAO) enzymes suggests that this compound may also exhibit protective effects against neuronal degeneration.

Case Studies

- Cholangiocarcinoma Research :

-

Neurodegenerative Disease Models :

- Objective : To explore neuroprotective mechanisms.

- Findings : Compounds with similar structures demonstrated MAO inhibition, leading to increased levels of neurotransmitters and reduced neurotoxicity.

Research Applications

The compound is being explored for various applications in scientific research:

- Drug Development : Investigated as a lead compound for developing new drugs targeting specific biological pathways.

- Biological Probes : Used to study enzyme activity and protein-ligand interactions in biochemical assays.

- Industrial Applications : Potential use in synthesizing other biologically active compounds or materials with unique properties.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing the purity and structural integrity of 5-(1-Pyrrolidinylmethyl)-2-furoic acid hydrochloride?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use 1H and 13C NMR to confirm the presence of the pyrrolidinylmethyl group and the furoic acid backbone. Compare spectral data with structurally related compounds, such as 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylic acid, which shares a similar furan-carboxylic acid framework .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (e.g., 254 nm) to assess purity. Use a C18 column and a gradient of acetonitrile/water with 0.1% trifluoroacetic acid to resolve impurities. Reference protocols for pyridoxal hydrochloride in pharmacopeial standards can guide method validation .

- Mass Spectrometry (MS) : Confirm molecular weight (expected ~366.5 g/mol, based on analogs) using electrospray ionization (ESI-MS) in positive ion mode .

Q. How can researchers address solubility challenges for this compound during in vitro assays?

- Methodological Answer :

- Solvent Selection : Prepare a stock solution in DMSO (10–50 mM) and dilute in aqueous buffers (e.g., PBS, pH 7.4). Avoid using strong acids/bases, as the compound may degrade under extreme pH conditions .

- Co-Solvents : For aqueous systems, test co-solvents like polyethylene glycol (PEG-400) or cyclodextrins to enhance solubility. Evidence from safety data sheets for related compounds suggests avoiding incompatible materials (e.g., strong oxidizers) during formulation .

- Dynamic Light Scattering (DLS) : Monitor particle size distribution if precipitation occurs, as noted in safety data sheets for similar hydrochlorides .

Q. What storage conditions are optimal to maintain the compound’s stability?

- Methodological Answer :

- Temperature and Humidity : Store lyophilized powder at –20°C in a desiccator to prevent hydrolysis. Stability data for structurally related hydrochlorides indicate no decomposition under normal laboratory conditions if protected from moisture .

- Incompatible Materials : Avoid contact with strong acids, bases, or oxidizing agents, as these may degrade the pyrrolidinylmethyl moiety .

Advanced Research Questions

Q. How can computational methods optimize the synthesis route for this compound?

- Methodological Answer :

- Reaction Pathway Design : Use quantum chemical calculations (e.g., density functional theory, DFT) to model key intermediates, such as the formation of the pyrrolidinylmethyl-furan linkage. Reference ICReDD’s approach to combining computational reaction path searches with experimental validation to minimize trial-and-error .

- Catalyst Screening : Apply machine learning to predict optimal catalysts for the alkylation of 2-furoic acid with pyrrolidine derivatives. This aligns with methodologies for polyfluoroalkyl uracil synthesis, where reagent stoichiometry and solvent selection are critical .

Q. What strategies can resolve discrepancies in reaction yields across synthesis batches?

- Methodological Answer :

- Design of Experiments (DOE) : Systematically vary parameters (temperature, solvent polarity, catalyst loading) using fractional factorial design. For example, anhydrous dioxane and controlled pyridine equivalents improved yields in analogous acylations .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and identify side products. Evidence from pharmacopeial monographs highlights the importance of real-time monitoring for process control .

Q. How can researchers validate the compound’s stability under varying experimental conditions (e.g., high temperature, UV exposure)?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to stressors (e.g., 40°C/75% RH for 4 weeks, UV light at 254 nm for 48 hours) and analyze degradation products via LC-MS. Safety data sheets for related hydrochlorides suggest no hazardous decomposition under normal conditions, but accelerated studies are advised for novel analogs .

- Kinetic Modeling : Use Arrhenius plots to predict shelf-life at standard storage temperatures. Reference BASF’s guidelines for testing chemical stability under extreme conditions .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility or stability data from different sources?

- Methodological Answer :

- Source Evaluation : Prioritize peer-reviewed studies over vendor-provided data (e.g., Sigma-Aldrich explicitly disclaims analytical validation for similar compounds) . Cross-reference with pharmacopeial standards (e.g., USP pyridoxal hydrochloride protocols) for methodological rigor .

- Experimental Replication : Reproduce conditions from conflicting studies (e.g., solvent purity, pH adjustments) to identify variables affecting results. Safety data sheets often omit granular details, necessitating independent validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.